3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a piperidine ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.
Attachment of the Thiophene Moiety: The thiophene group is attached through an acylation reaction, where thiophene-3-acetic acid or its derivatives react with the piperidine-quinazoline intermediate in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride (NaH)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Quinazoline alcohols
Substitution: Alkylated or acylated piperidine derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has potential as a pharmacophore for the development of new drugs. Its structural features are conducive to binding with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Quinazoline derivatives are known for their anticancer, anti-inflammatory, and antimicrobial activities, suggesting that this compound might exhibit similar properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)quinazoline
- 2-(4-(2-(Thiophen-3-yl)ethyl)piperazin-1-yl)quinazoline
- 3-(4-(2-(Thiophen-3-yl)acetyl)piperazin-1-yl)quinazoline
Uniqueness
Compared to similar compounds, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione stands out due to its specific combination of functional groups. The presence of both the piperidine ring and the thiophene moiety in conjunction with the quinazoline core provides a unique set of chemical and biological properties, potentially leading to enhanced activity and selectivity in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c23-17(11-13-7-10-26-12-13)21-8-5-14(6-9-21)22-18(24)15-3-1-2-4-16(15)20-19(22)25/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSOYSFFKCWIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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